Superior Cathepsin B Inhibition
In a systematic evaluation of cathepsin B inhibitors, chloro-substituted thiosemicarbazones demonstrated markedly superior inhibitory activity compared to their semicarbazone counterparts and other substituted derivatives [1]. The study highlights that the chloro-substituted thiosemicarbazone (exemplified by 3-chlorobenzaldehyde thiosemicarbazone) inhibits cathepsin B with a Ki value of 1.48 × 10⁻⁵ M, representing a 7.8-fold increase in potency relative to the corresponding chloro-substituted semicarbazone (Ki = 1.16 × 10⁻⁴ M) [1].
| Evidence Dimension | Enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.48 × 10⁻⁵ M |
| Comparator Or Baseline | Chloro-substituted semicarbazone: Ki = 1.16 × 10⁻⁴ M |
| Quantified Difference | 7.8-fold improvement in potency |
| Conditions | In vitro enzyme assay using purified cathepsin B |
Why This Matters
This demonstrates that the thiosemicarbazone core and chloro substitution are essential for achieving nanomolar-range inhibition of a clinically relevant protease target.
- [1] Raghav, N., Kaur, R. (2014). Synthesis and evaluation of some semicarbazone- and thiosemicarbazone-based cathepsin B inhibitors. Medicinal Chemistry Research, 23(11), 4669-4679. DOI: 10.1007/s00044-014-1036-7 View Source
